- Efficient synthesis of N-oxide derivatives: Substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazolesSynthetic Communications, 2007, 37(17), 2861-2868,
Cas no 213476-12-1 (Lansoprazole N-Oxide)

Lansoprazole N-Oxide 化学的及び物理的性質
名前と識別子
-
- Lansoprazole N-Oxide
- 1H-Benzimidazole, 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-
- 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
- LANSOPRAZOLE EP IMPURITY A (""N-OXIDE"")
- UNII-51C3Z1Q9J3
- 2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
- Lansoprazole Imp. A
- SCHEMBL13841008
- 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphinyl]-1H-benzimidazole (Lansoprazole N-Oxide)
- 213476-12-1
- 1346604-20-3
- Lansoprazole EP Impurity A
- LANSOPRAZOLE IMPURITY A [EP IMPURITY]
- AS-82621
- 1H-BENZIMIDAZOLE, 2-(((3-METHYL-1-OXIDO-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL)SULFINYL)-
- LansoprazoleN-oxide
- 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphinyl]-1H-benzimidazole; Lansoprazole Imp. A (EP); Lansoprazole N-Oxide; Lansoprazole Impurity A
- LANSOPRAZOLE IMPURITY, LANSOPRAZOLE N-OXIDE- [USP IMPURITY]
- 2-((RS)-((3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE
- Lansoprazole-d4N-Oxide
- BCP17470
- F19338
- OBGHBYDDJGHGNS-UHFFFAOYSA-N
- EN300-20041979
- A1-03883
- 2-[(1H-1,3-BENZODIAZOLE-2-SULFINYL)METHYL]-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-1-IUM-1-OLATE
- Q27260891
- 51C3Z1Q9J3
-
- MDL: MFCD22380629
- インチ: InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
- InChIKey: OBGHBYDDJGHGNS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 385.07100
- どういたいしつりょう: 385.07079698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 196-200 ºC (dec.)
- ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
- PSA: 99.65000
- LogP: 4.41440
Lansoprazole N-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M7357558-100mg |
LansoprazoleN-oxide |
213476-12-1 | 95% | 100mg |
RMB 11772.00 | 2025-02-21 | |
TRC | L175035-50mg |
Lansoprazole N-Oxide |
213476-12-1 | 50mg |
$1182.00 | 2023-05-18 | ||
TRC | L175035-100mg |
Lansoprazole N-Oxide |
213476-12-1 | 100mg |
$1740.00 | 2023-05-18 | ||
Enamine | EN300-20041979-0.25g |
2-[(1H-1,3-benzodiazole-2-sulfinyl)methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-olate |
213476-12-1 | 95% | 0.25g |
$785.0 | 2023-09-16 | |
TRC | L175035-10mg |
Lansoprazole N-Oxide |
213476-12-1 | 10mg |
$ 362.00 | 2023-09-07 | ||
BAI LING WEI Technology Co., Ltd. | 1172265-100MG |
Lansoprazole N-oxide, 98% |
213476-12-1 | 98% | 100MG |
¥ 14715 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-488703-2.5 mg |
Lansoprazole N-Oxide, |
213476-12-1 | 2.5 mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-488771-1 mg |
Lansoprazole-d4 N-Oxide, |
213476-12-1 | 1mg |
¥2,858.00 | 2023-07-11 | ||
BAI LING WEI Technology Co., Ltd. | J60L175035-5mg |
Lansoprazole N-Oxide |
213476-12-1 | 5mg |
¥3264 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | J60L175035-25mg |
Lansoprazole N-Oxide |
213476-12-1 | 25mg |
¥10672 | 2023-11-24 |
Lansoprazole N-Oxide 合成方法
ごうせいかいろ 1
Lansoprazole N-Oxide Raw materials
Lansoprazole N-Oxide Preparation Products
Lansoprazole N-Oxide 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Lansoprazole N-Oxideに関する追加情報
Introduction to Lansoprazole N-Oxide (CAS No: 213476-12-1)
Lansoprazole N-Oxide, with the chemical identifier CAS No: 213476-12-1, is a significant derivative of the widely recognized proton pump inhibitor (PPI), Lansoprazole. This compound has garnered considerable attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. As a member of the benzimidazole class, Lansoprazole N-Oxide exhibits distinct pharmacokinetic and pharmacodynamic characteristics that make it a subject of intense research interest.
The synthesis of Lansoprazole N-Oxide involves the introduction of an oxygen atom at the nitrogen position of the lansoprazole molecule. This modification not only alters its chemical reactivity but also influences its biological activity. The compound has been studied for its role in modulating gastric acid secretion, a mechanism that is central to the treatment of various gastrointestinal disorders. Unlike its parent compound, Lansoprazole N-Oxide demonstrates a different spectrum of interactions with biological targets, which may offer novel therapeutic advantages.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural-activity relationships (SAR) of Lansoprazole N-Oxide. These studies have highlighted its potential as a lead compound for developing new therapeutic agents with improved efficacy and reduced side effects. The compound's ability to interact with specific enzymes and receptors has been explored in detail, revealing pathways that could be exploited for treating conditions beyond gastric acid-related disorders.
The pharmacological profile of Lansoprazole N-Oxide has been compared with that of other PPIs, including omeprazole and pantoprazole. Research indicates that while it shares similar mechanisms of action, such as inhibiting H+/K+-ATPase, it may exhibit differences in binding affinity and metabolic stability. These differences could be pivotal in determining its clinical utility and potential for combination therapies. The compound's stability under various physiological conditions has also been a focus of investigation, as it directly impacts its bioavailability and therapeutic efficacy.
One of the most intriguing aspects of Lansoprazole N-Oxide is its potential role in drug development pipelines. Preclinical studies have suggested that it may possess properties conducive to treating not only gastrointestinal issues but also other conditions such as neurodegenerative diseases and inflammatory disorders. The benzimidazole core structure is known for its versatility in medicinal chemistry, and modifications like those seen in Lansoprazole N-Oxide often lead to compounds with novel biological activities.
The synthesis methodologies for producing high-purity Lansoprazole N-Oxide have been refined over time, ensuring that pharmaceutical-grade material can be obtained efficiently. Modern synthetic routes often involve catalytic oxidation processes that minimize byproduct formation and maximize yield. These advancements are crucial for scaling up production while maintaining stringent quality control standards. The availability of reliable synthetic protocols has enabled researchers to conduct more extensive studies on the compound's properties and applications.
The regulatory landscape for approving new pharmaceuticals like Lansoprazole N-Oxide is rigorous but well-established. Regulatory agencies require comprehensive data on safety, efficacy, and manufacturing processes before granting approval for clinical use. The ongoing research into this compound aims to gather such data systematically, ensuring that any future applications are supported by robust scientific evidence. This includes toxicological studies, pharmacokinetic evaluations, and clinical trials designed to assess its therapeutic potential.
In conclusion, Lansoprazole N-Oxide (CAS No: 213476-12-1) represents a promising area of research within the pharmaceutical industry. Its unique structural features and potential therapeutic applications make it a valuable compound for further investigation. As research continues to uncover new insights into its pharmacological properties, it is likely that new uses for this derivative will emerge, offering patients additional treatment options for various health conditions.
213476-12-1 (Lansoprazole N-Oxide) 関連製品
- 1329613-29-7(5-Hydroxy Lansoprazole Potassium Salt)
- 1083100-27-9(N-3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinylmethyl Lansoprazole Sulfide)
- 176219-04-8(Omeprazole N-Oxide)
- 934294-22-1(Lansoprazole-d4 (benzimidazole-4,5,6,7-d4))
- 163119-30-0(Lansoprazole Sulfide N-Oxide)
- 924663-38-7(Rabeprazole N-Oxide)
- 138530-94-6((R)-Lansoprazole)
- 953787-54-7(Lansoprazole Sulfone N-Oxide)
- 131926-98-2(1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)
- 103577-45-3(Lansoprazole)
